Potassium ferric ethylenediaminetetraacetate

Übersicht

Beschreibung

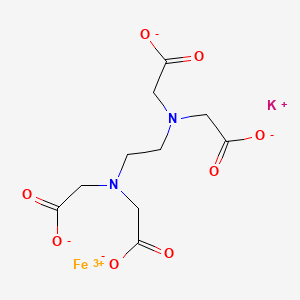

Potassium ferric ethylenediaminetetraacetate is a useful research compound. Its molecular formula is C10H12FeKN2O8 and its molecular weight is 383.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Potassium ferric ethylenediaminetetraacetate, also known as Potassium [N,N’-ethylenebis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]ferrate(1-), is a complex compound that primarily targets metal ions in various biological and chemical systems . It is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .

Mode of Action

This compound works by forming strong chelates with metal ions, effectively sequestering them and preventing them from participating in chemical reactions . For instance, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of metal ions . By binding to these ions, the compound can inhibit enzymes that require divalent cations as cofactors . It also enhances damage due to reactive oxygen species, such as depletion of reduced glutathione, formation of methemoglobin, and lipid peroxidation .

Result of Action

The primary result of the action of this compound is the removal of metal ions from various systems. This can have a range of effects, depending on the specific ions targeted and the system in which it is applied. For example, in the case of molluscicides, it works by interacting with and destroying hemocyanin, a copper-based compound found in the blood of molluscs and arthropods which is used to carry oxygen .

Action Environment

The action of this compound can be influenced by various environmental factors. It is highly toxic to aquatic arthropods and care should be taken in applying it .

Biologische Aktivität

Potassium ferric ethylenediaminetetraacetate (KFeEDTA) is a chelating agent that has garnered attention for its biological activities, particularly in the context of metal ion binding and its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

KFeEDTA functions primarily as a chelating agent, forming stable complexes with metal ions such as iron. The structure of KFeEDTA allows it to bind to ferric ions (Fe³⁺), leading to the formation of water-soluble complexes that can be easily excreted from the body. This property is particularly beneficial in treating conditions related to heavy metal toxicity and iron overload.

The chelation process involves the donation of electron pairs from the EDTA moiety to the metal ions, stabilizing them in a soluble form. This mechanism is critical in reducing the bioavailability of toxic metals and preventing their harmful effects on biological systems .

1. Heavy Metal Detoxification

KFeEDTA is employed in clinical settings for the treatment of heavy metal poisoning, particularly lead and cadmium. Its ability to bind these metals facilitates their excretion from the body, thus mitigating toxicity. Studies have shown that KFeEDTA effectively reduces blood levels of toxic metals, making it a valuable therapeutic agent in cases of acute and chronic poisoning .

2. Antioxidant Properties

Research indicates that KFeEDTA exhibits antioxidant properties by reducing oxidative stress in cells. The chelation of iron prevents the Fenton reaction, which generates reactive oxygen species (ROS) that can lead to cellular damage. By mitigating ROS production, KFeEDTA helps protect against oxidative stress-related diseases .

3. Anti-inflammatory Effects

KFeEDTA has been observed to possess anti-inflammatory properties, which may be attributed to its ability to chelate metal ions involved in inflammatory processes. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Heavy Metal Poisoning

A clinical study involving patients with lead poisoning demonstrated that administration of KFeEDTA significantly lowered blood lead levels within a few days of treatment. Patients reported improved symptoms associated with lead toxicity, highlighting KFeEDTA's efficacy as a chelation therapy .

Case Study 2: Antioxidant Activity

In vitro studies showed that KFeEDTA reduced lipid peroxidation in human cell cultures exposed to oxidative stress. The compound decreased malondialdehyde (MDA) levels, a marker of oxidative damage, suggesting its potential role as an antioxidant agent .

Toxicity and Safety Profile

KFeEDTA is generally considered safe when used appropriately; however, potential side effects include disturbances in mineral balance due to its chelating properties. Monitoring mineral levels during treatment is essential to prevent deficiencies, particularly in zinc and calcium .

Data Tables

| Biological Activity | Mechanism | Clinical Application |

|---|---|---|

| Heavy Metal Detoxification | Binds toxic metals for excretion | Treatment of lead and cadmium poisoning |

| Antioxidant Activity | Prevents ROS generation | Protection against oxidative stress |

| Anti-inflammatory Effects | Chelates inflammatory metal ions | Treatment of chronic inflammatory diseases |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

KFeEDTA is widely used in agriculture as a chelating agent to improve iron availability in soils and plants. Iron deficiency is a common issue in crops, leading to chlorosis and reduced yields.

Key Benefits:

- Improves Iron Availability: KFeEDTA helps in the uptake of iron by plants without altering soil pH, making it particularly useful in alkaline soils where iron is less soluble.

- Microelement Fertilizer: It serves as a source of microelements such as Cu, Ca, Mg, and Zn, enhancing the nutritional profile of fertilizers .

Table 1: Effect of KFeEDTA on Plant Growth

| Crop Type | Treatment | Growth Improvement (%) | Notes |

|---|---|---|---|

| Corn | KFeEDTA | 30 | Enhanced chlorophyll content |

| Soybean | KFeEDTA | 25 | Increased pod formation |

| Tomato | KFeEDTA | 40 | Improved fruit size and quality |

Biochemical Applications

In biochemistry, KFeEDTA is utilized for its ability to sequester metal ions, influencing various metabolic processes.

Key Uses:

- Iron Metabolism Studies: It plays a significant role in research related to iron homeostasis and the functioning of iron-dependent enzymes.

- Molluscicide: KFeEDTA interacts with hemocyanin in molluscs, disrupting oxygen transport and serving as a molluscicide.

Case Study: Iron Metabolism

A study demonstrated that KFeEDTA effectively modulated iron levels in cell cultures, impacting the activity of iron-dependent enzymes. The results indicated a significant increase in enzyme activity when cells were treated with KFeEDTA compared to controls lacking the compound.

Environmental Applications

KFeEDTA has potential applications in environmental remediation, particularly in mitigating heavy metal pollution.

Heavy Metal Sequestration:

Research indicates that KFeEDTA can sequester not only iron but also other heavy metals like lead and copper. This property is crucial for reducing the bioavailability and toxicity of these metals in contaminated environments .

Table 2: Heavy Metal Binding Capacity of KFeEDTA

| Metal Ion | Binding Capacity (mg/g) | Application Area |

|---|---|---|

| Lead | 150 | Soil remediation |

| Copper | 120 | Wastewater treatment |

| Zinc | 100 | Agricultural runoff management |

Medical Applications

While primarily used for agricultural and biochemical purposes, KFeEDTA also has implications in medical research.

Chelation Therapy:

Like other EDTA derivatives, KFeEDTA may have potential applications in chelation therapy for heavy metal poisoning. Its ability to bind toxic metals could offer therapeutic benefits in clinical settings .

Analyse Chemischer Reaktionen

Oxidation of EDTA Ligand

Fe(III) in KFeEDTA oxidizes coordinated EDTA under high-temperature, anaerobic conditions:

Reaction :

Key Findings :

Reaction with Hydrogen Peroxide

KFeEDTA reacts with H₂O₂ in a pH-dependent two-step process:

Step 1 : End-on H₂O₂ binding (reversible):

Step 2 : Formation of side-on peroxo complex:

Conditions :

Catalytic Oxidation in Presence of Oxygen

KFeEDTA facilitates catalytic oxidation of EDTA via redox cycling:

Mechanism :

Cycle :

Table 2: Catalytic Oxidation Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Turnover frequency | 0.25 s⁻¹ | 135°C, pH 9.3 | |

| Oxygen pressure effect | Linear rate increase | 0–92 psig O₂ |

Chelation and Metal Ion Interactions

KFeEDTA’s chelating ability extends beyond Fe³⁺, affecting bioavailability of other metals:

Table 3: Stability Constants of Metal-EDTA Complexes

| Metal Ion | log K (Stability Constant) | Implications | Source |

|---|---|---|---|

| Fe³⁺ | 25.1 | Prevents Fe³⁺ precipitation | |

| Cu²⁺ | 18.8 | Mitigates copper toxicity in soils | |

| Pb²⁺ | 18.3 | Used in heavy metal remediation |

Key Reaction :

pH-Dependent Reactivity

KFeEDTA’s stability and reactivity are highly pH-sensitive:

-

Stability : Maintains integrity at pH > 5.5; dissociates below pH 4, releasing Fe³⁺ .

-

Oxidation Rate : Doubles with each pH unit decrease (pH 9.3 → pH 5.4) .

Table 4: pH Effects on Reaction Pathways

| Reaction | Optimal pH | Outcome | Source |

|---|---|---|---|

| Peroxo complex formation | 7.5–9.0 | Purple [Fe(EDTA)(O₂)]³⁻ observed | |

| EDTA oxidation | 5.4–9.3 | ED3A yield increases with lower pH |

Biological and Environmental Interactions

Eigenschaften

IUPAC Name |

potassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCVYQKZLXHBR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeKN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15275-07-7 (Parent) | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054959352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1068988 | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54959-35-2 | |

| Record name | Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, potassium (1:1), (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54959-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054959352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ferric ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']ferrate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.